1-Methyl-3-piperidinyl 4-chlorobenzoate
Description
1-Methyl-3-piperidinyl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid, where the carboxyl group is esterified with a 1-methyl-3-piperidinyl moiety. This compound is structurally characterized by a para-chlorinated aromatic ring and a piperidine-based ester group, which may confer unique physicochemical and biochemical properties. The piperidinyl group, a saturated heterocycle, likely influences solubility, steric interactions, and metabolic stability compared to simpler esters like methyl or vinyl 4-chlorobenzoate .
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
JAKUVHIHTFIPLL-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Kinetic Parameters for CBL-Catalyzed Thioesterification
| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| 4-Chlorobenzoate | 9.2 | ~1 | 9.9 × 10⁶ |
| 4-Methylbenzoate | N/A | 18 | N/A |
| Phenylacetate | 0.009 | 500 | 18 |
| Hexanoate | ~1.8 | 2000 | 900 |
Data adapted from studies on CBL substrate specificity .
Ester Group Modifications
The nature of the esterifying group significantly impacts enzymatic interactions and physicochemical properties:
- Methyl 4-Chlorobenzoate : A simple ester synthesized via acid-catalyzed esterification . Its small size likely facilitates easier substrate binding in enzymes but may reduce metabolic stability compared to bulkier esters.
- However, the tertiary amine may enhance solubility in aqueous environments, a feature advantageous in pharmaceutical applications.
- Vinyl 4-Chlorobenzoate: Used in solvent-free amidation reactions due to its high reactivity, suggesting that electron-deficient esters undergo nucleophilic attack more readily than non-chlorinated counterparts .
Enzyme Interactions and Catalytic Mechanisms
- The piperidinyl ester’s bulk may disrupt the precise alignment required for adenylate formation, reducing catalytic efficiency compared to the free acid.
- Acyl-CoA Synthetases : Broad-substrate enzymes like phenylacetate:CoA ligase show reduced activity with rigid aromatic substrates, highlighting CBL’s specialization for 4-chlorobenzoate . Modifications like the piperidinyl group could further narrow substrate compatibility.
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